4-(5-Hydroxypyridin-2-yl)benzaldehyde
Overview
Description
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.063328530 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocompatible Chemosensors for pH
4-(5-Hydroxypyridin-2-yl)benzaldehyde derivatives have been explored as fluorescent chemosensors for pH, particularly in distinguishing between normal cells and cancer cells. These compounds exhibit a significant increase in fluorescence intensity with an increase in pH, making them effective for naked eye identification of different pH environments. Their ability to differentiate between the pH of cancer cells and normal cells adds to their potential in medical diagnostics and research (Dhawa et al., 2020).
Antimicrobial Agents
Compounds derived from this compound have been studied for their antimicrobial properties. Some of these compounds have shown promising results, exhibiting better inhibitory activity compared to standard drugs. This positions them as potential novel antimicrobial agents (Patel & Patel, 2012).
Fluorescent Reagent for Zn2+
A specific derivative, 4-(2,2′-Bipyridine-5-yl)benzaldehyde, has been synthesized as a novel fluorescent reagent for detecting Zn2+ ions. This compound demonstrates a marked enhancement in fluorescent intensity in the near-infrared region upon addition of Zn2+, making it useful in environmental and biological research for detecting zinc ions (Lin et al., 2009).
Synthesis of Novel Organic Compounds
Researchers have utilized this compound in the synthesis of various organic compounds. These synthesized compounds find applications in medicinal chemistry, such as in the creation of benzyl-β-hydroxyphenethylamines, which are used as starting materials for the preparation of tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Properties
IUPAC Name |
4-(5-hydroxypyridin-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYVPADRQMHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692438 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-26-2 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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